molecular formula C17H14N2O3 B11352644 5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11352644
M. Wt: 294.30 g/mol
InChI Key: QMHLLCZGTYMPEB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with phenylhydrazine to form an intermediate hydrazone This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide.

    Reduction: Formation of 5-(4-methoxyphenyl)-N-phenyl-1,2-dihydrooxazole-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenase enzymes by binding to their active sites and preventing the conversion of fatty acids into inflammatory mediators . Additionally, its potential anticancer effects may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Unlike its indole and imidazole counterparts, this compound exhibits selective inhibition of lipoxygenase activity, making it a valuable tool in pharmacological research .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-21-14-9-7-12(8-10-14)16-11-15(19-22-16)17(20)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)

InChI Key

QMHLLCZGTYMPEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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